3-(4-Methoxyphenoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDEVVCXPTAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211432 | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62373-80-2 | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62373-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062373802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5BYC22VSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(4-Methoxyphenoxy)benzaldehyde CAS number and properties

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 62373-80-2), a key aromatic aldehyde and diphenyl ether derivative. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates critical information regarding its physicochemical properties, provides a validated synthesis protocol, discusses analytical characterization techniques, explores its applications as a versatile chemical intermediate, and outlines essential safety and handling procedures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction to this compound

This compound is a difunctional organic compound featuring both an aldehyde group and a diaryl ether linkage. This unique structural combination makes it a valuable building block in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. The diphenyl ether core, substituted with a methoxy group, imparts specific steric and electronic properties that are leveraged in the design of complex target molecules.

Its primary significance lies in its role as a precursor and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] For instance, it has been utilized as a key building block in the synthesis of tetrahydroisoquinolinones, a class of compounds with diverse biological activities.[3][4] The precise positioning of its functional groups allows for the controlled construction of intricate molecular architectures, making it a compound of considerable interest to medicinal and synthetic chemists.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and appropriate storage protocols.

| Property | Value | Source(s) |

| CAS Number | 62373-80-2 | [1][3][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [3][5] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | Colorless to yellow to green clear liquid | [1][6] |

| Boiling Point | 145 °C at 0.4 mmHg | [3][4] |

| Density | 1.089 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.596 | [3][4] |

| SMILES String | COc1ccc(Oc2cccc(C=O)c2)cc1 | [4] |

| InChI Key | WLFDEVVCXPTAQA-UHFFFAOYSA-N | [4] |

| Sensitivity | Air Sensitive | [1][6] |

| Storage Class Code | 10 - Combustible liquids | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This method is reliable and scalable. The causality for this choice rests on the high reactivity of the phenoxide ion with an activated aryl halide.

Synthesis Pathway

The logical flow for the synthesis is outlined below. The process begins with readily available starting materials and proceeds through a well-established reaction mechanism to yield the desired product.

References

3-(4-Methoxyphenoxy)benzaldehyde molecular structure and weight

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde: Structure, Properties, and Analysis

Introduction

This compound is a bi-functional organic compound featuring a diaryl ether linkage, a terminal aldehyde group, and a methoxy substituent. Its unique structural architecture makes it a valuable building block and intermediate in various fields of chemical synthesis. Primarily, it serves as a precursor in the development of pharmaceuticals, such as anticancer and antibacterial agents, and in the synthesis of agrochemicals like insecticides and fungicides. Its applications also extend to analytical chemistry, where it has been utilized as an internal standard. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and key applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are foundational to its application in synthetic chemistry.

Chemical Identity

The molecule consists of a benzaldehyde ring connected to a 4-methoxyphenol group via an ether bond at the 3-position of the benzaldehyde moiety.

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.24 g/mol

-

IUPAC Name: this compound

-

CAS Number: 62373-80-2

-

SMILES String: COc1ccc(Oc2cccc(C=O)c2)cc1

-

InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N

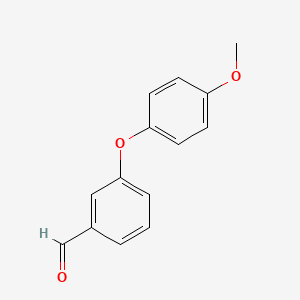

Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms and key functional groups within the this compound molecule.

Caption: Molecular structure of this compound.

Physicochemical Data

The compound's physical properties are critical for its handling, purification, and reaction setup. It is typically described as a clear, colorless to yellow liquid or a white to slightly yellow crystalline solid, a variance that may depend on purity and ambient temperature.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | |

| Density | 1.089 g/mL at 25 °C | |

| Boiling Point | 145 °C at 0.4 mmHg | |

| Refractive Index (n20/D) | 1.596 | |

| Flash Point | >230 °F (>110 °C) | |

| Purity | Typically ≥97% |

Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the key transformation in synthesizing this compound. The Ullmann condensation is a classic and reliable method for this purpose, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Rationale for Synthetic Strategy

The Ullmann condensation is preferred for constructing the C-O bond between the two aromatic rings due to its tolerance of various functional groups, including the aldehyde on the benzaldehyde ring. The reaction typically requires a copper catalyst (CuI is common), a base (like K₂CO₃ or Cs₂CO₃) to deprotonate the phenol, and a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to facilitate the reaction at elevated temperatures.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 3-iodobenzaldehyde and 4-methoxyphenol.

Materials:

-

3-Iodobenzaldehyde (1.0 eq)

-

4-Methoxyphenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Copper(I) Iodide (CuI, 0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzaldehyde, 4-methoxyphenol, K₂CO₃, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts and K₂CO₃.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure

Spectroscopic Profile of 3-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 3-(4-methoxyphenoxy)benzaldehyde. The structural elucidation of this diaryl ether derivative is paramount for its application in research, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates function. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the interpretation of the spectra and the experimental rationale.

Molecular Structure and Analytical Overview

The structural integrity of a synthesized compound is the bedrock of reliable scientific research. For this compound, a molecule featuring two aromatic rings linked by an ether oxygen and bearing aldehyde and methoxy functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Each technique—NMR, IR, and MS—provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity and purity.

Below is a diagram illustrating the chemical structure and the numbering convention used for the purpose of spectroscopic assignments in this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum for this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | Aldehydic proton (-CHO) |

| 7.53 | m | 1H | Aromatic proton |

| 7.51 | m | 1H | Aromatic proton |

| 7.43 | m | 1H | Aromatic proton |

| 7.37 | m | 1H | Aromatic proton |

| 7.21 | m | 1H | Aromatic proton |

| 6.99 | m | 2H | Aromatic protons |

| 6.90 | m | 2H | Aromatic protons |

| 3.78 | s | 3H | Methoxy protons (-OCH₃) |

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 9.90 ppm is highly characteristic of an aldehydic proton, confirming the presence of the -CHO group. The singlet at 3.78 ppm, integrating to three protons, is indicative of the methoxy (-OCH₃) group. The complex multiplets in the aromatic region (6.90-7.53 ppm) correspond to the protons on the two benzene rings. The integration of these signals accounts for the remaining eight aromatic protons. The specific splitting patterns within this region arise from the coupling between adjacent protons on the rings, and their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound was obtained in CDCl₃.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic Carbon (C=O) |

| ~160 | Aromatic Carbon (C-O) |

| ~158 | Aromatic Carbon (C-O) |

| ~150 | Aromatic Carbon (C-O) |

| ~138 | Aromatic Carbon (C-CHO) |

| ~130 | Aromatic Carbon (CH) |

| ~125 | Aromatic Carbon (CH) |

| ~122 | Aromatic Carbon (CH) |

| ~120 | Aromatic Carbon (CH) |

| ~118 | Aromatic Carbon (CH) |

| ~115 | Aromatic Carbon (CH) |

| 55.6 | Methoxy Carbon (-OCH₃) |

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 192 ppm is characteristic of an aldehyde carbonyl carbon. The signal around 55.6 ppm corresponds to the methoxy carbon. The remaining signals in the downfield region (115-160 ppm) are attributed to the twelve aromatic carbons. The carbons attached to the oxygen atoms (C-O) are shifted further downfield due to the deshielding effect of the electronegative oxygen. The quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for aromatic aldehydes is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O stretch | Aldehyde (conjugated) |

| ~1600, ~1500 | C=C stretch | Aromatic |

| ~1240 | C-O stretch (asymmetric) | Aryl ether |

| ~1170 | C-O stretch (symmetric) | Aryl ether |

| ~1030 | C-O stretch | Methoxy group |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of a conjugated aldehyde. The presence of an aldehyde is further confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group (a Fermi doublet). The aromatic nature of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1500 cm⁻¹ region. The prominent C-O stretching bands for the aryl ether linkage are expected around 1240 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric). The C-O stretch of the methoxy group will also be present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

For a solid sample like this compound, the KBr pellet method is a common and reliable sample preparation technique.[5][6]

-

Sample Grinding: Finely grind a small amount (1-2 mg) of the compound with an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the ground sample and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. The electron ionization (EI) mass spectrum of this compound was obtained from the NIST WebBook.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 228 | 100 | [M]⁺ (Molecular Ion) |

| 227 | ~20 | [M-H]⁺ |

| 199 | ~5 | [M-CHO]⁺ |

| 123 | ~10 | [C₇H₇O₂]⁺ |

| 105 | ~20 | [C₇H₅O]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 228, which corresponds to the molecular weight of C₁₄H₁₂O₃. This is the base peak, indicating the relative stability of the molecular ion under EI conditions. A significant peak at m/z 227 corresponds to the loss of a hydrogen atom ([M-H]⁺), likely from the aldehyde group. The peak at m/z 199 is due to the loss of the formyl radical (-CHO). Further fragmentation of the diaryl ether structure leads to other characteristic ions. The fragmentation pattern provides strong evidence for the proposed structure.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous confirmation of its molecular structure. The data presented in this guide are consistent with the presence of an aromatic aldehyde, a diaryl ether linkage, and a methoxy group. The detailed interpretation of each spectrum, grounded in established principles of spectroscopy, serves as a reliable reference for researchers and scientists. The experimental protocols outlined herein represent best practices for obtaining high-quality data for this class of compounds, ensuring scientific integrity and reproducibility.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)benzaldehyde for Pharmaceutical Development

Introduction

3-(4-Methoxyphenoxy)benzaldehyde is a diaryl ether derivative with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1][2] Its chemical structure, featuring a benzaldehyde ring linked to a methoxyphenoxy moiety, presents a unique combination of functional groups that dictate its physicochemical properties, solubility, and stability. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of any resulting therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support its successful application in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [3][4] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | Colorless to yellow to green clear liquid | [5] |

| Boiling Point | 145 °C at 0.4 mmHg | [4][6] |

| Density | 1.089 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.596 | [6] |

| Calculated logP | 3.300 | [3] |

| Calculated Water Solubility (log₁₀S) | -3.47 (moles/L) | [3] |

The calculated low water solubility and relatively high octanol-water partition coefficient (logP) suggest that this compound is a lipophilic molecule with limited aqueous solubility.[3] This has significant implications for its handling, formulation, and the selection of appropriate analytical techniques.

Solubility Profiling

Determining the solubility of this compound in a range of relevant solvents is a critical step in early-stage drug development. This information guides the selection of solvents for synthesis, purification, formulation, and analytical testing.

Solubility in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | Soluble to Freely Soluble | Polar protic nature aligns with the polarity of the aldehyde and ether groups. |

| Acetone, Acetonitrile | Soluble to Freely Soluble | Polar aprotic solvents capable of dissolving moderately polar compounds. |

| Tetrahydrofuran (THF) | Soluble to Freely Soluble | Good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful polar aprotic solvent known for its broad solvation capabilities.[8] |

| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent that should effectively dissolve the lipophilic molecule. |

| Hexane, Heptane | Sparingly Soluble to Insoluble | Non-polar nature is unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard shake-flask method for the quantitative determination of solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Shake-Flask Solubility Determination Workflow.

Aqueous Solubility and pH-Dependence

The calculated water solubility is very low, as expected for a molecule of this nature.[3] The absence of ionizable functional groups within the typical pharmaceutical pH range (1-8) suggests that the aqueous solubility of this compound will be largely independent of pH.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11][12][13] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[9]

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary sites are susceptible to degradation: the aldehyde functional group and the diaryl ether linkage.

-

Oxidation of the Aldehyde: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 3-(4-methoxyphenoxy)benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.[14]

-

Cleavage of the Ether Bond: Diaryl ether linkages can be susceptible to cleavage under harsh acidic or thermal conditions. This would lead to the formation of 3-hydroxybenzaldehyde and 4-methoxyphenol.

-

Photodegradation: Aromatic aldehydes can be photoreactive, potentially leading to a variety of degradation products through complex radical mechanisms.[15]

Caption: Potential Degradation Pathways.

Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to forced degradation, aiming for a target degradation of 5-20%.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

-

Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[9]

-

Thermal Degradation (Solid State): Store the solid compound at 80 °C for 48 hours.

-

Thermal Degradation (Solution): Reflux the stock solution at 80 °C for 24 hours.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Analytical Methodologies

Robust and validated analytical methods are crucial for the accurate quantification of this compound and its potential degradation products.[9][11][12][13]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method with UV detection is the primary choice for the analysis of this compound.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Method Development and Validation:

-

The specificity of the method must be demonstrated by showing that the peak for this compound is resolved from all degradation product peaks in the forced degradation samples.

-

The method should be validated according to ICH guidelines for parameters including accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC)

GC can be a suitable alternative for the analysis of this compound, particularly for assessing purity and identifying volatile impurities.

Starting GC Method Parameters:

| Parameter | Recommended Condition |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust starting point for any research or development program. The successful application of this compound in pharmaceutical development hinges on the rigorous application of these principles and the thorough validation of all experimental findings. The insights and methodologies presented herein are intended to empower researchers to confidently navigate the challenges of characterizing this promising chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. This compound 97 62373-80-2 [sigmaaldrich.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound | 62373-80-2 [chemicalbook.com]

- 5. This compound | 62373-80-2 [amp.chemicalbook.com]

- 6. This compound 97 62373-80-2 [sigmaaldrich.com]

- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. irjpms.com [irjpms.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

The Diaryl Ether Motif as a Privileged Scaffold: A Technical Guide to the Synthesis of Novel Bioactive Heterocycles from 3-(4-Methoxyphenoxy)benzaldehyde

Abstract

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This structural motif imparts a unique conformational flexibility and lipophilicity that is often crucial for molecular recognition and bioactivity. This in-depth technical guide explores the synthetic utility of 3-(4-methoxyphenoxy)benzaldehyde, a readily accessible diaryl ether, as a versatile starting material for the construction of a diverse array of novel and potentially bioactive heterocyclic compounds. We will delve into the strategic synthetic transformations of the aldehyde functionality to forge key heterocyclic cores, including pyrimidines, oxazoles, and benzoxazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the conceptual framework and practical, step-by-step protocols for the synthesis of these promising molecular entities.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether moiety is not merely a passive linker but an active participant in defining the pharmacological profile of a molecule. Its presence in complex natural products like the antibiotic vancomycin underscores its importance in molecular architecture.[1][2] The synthetic chemistry community has developed a robust toolbox for the creation of diaryl ethers, with transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, being prominent methods.[3][4] Our starting material, this compound, capitalizes on this well-established chemistry, offering a strategic entry point for diversification. The aldehyde group serves as a versatile chemical handle, amenable to a wide range of classical and contemporary organic reactions for the construction of various heterocyclic systems.

Synthetic Pathways from this compound

The strategic location of the aldehyde group on the diaryl ether backbone of this compound allows for its elaboration into a multitude of heterocyclic systems. This section will explore three principal synthetic trajectories: the synthesis of pyrimidines via chalcone intermediates, the direct synthesis of oxazoles, and the construction of benzoxazoles.

Pathway A: Synthesis of Bioactive Pyrimidine Derivatives via Chalcones

The Claisen-Schmidt condensation of an aromatic aldehyde with a ketone is a classical and efficient method for the synthesis of chalcones, which are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrimidines.[5][6][7] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitubercular properties.[5]

The proposed synthetic route commences with the base-catalyzed condensation of this compound with an appropriate acetophenone to yield the corresponding chalcone. This intermediate can then undergo a cyclocondensation reaction with urea, thiourea, or guanidine hydrochloride to afford the desired pyrimidine derivatives.[5][6]

References

A Technical Guide to the Potential Biological Activities of 3-(4-Methoxyphenoxy)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(4-methoxyphenoxy)benzaldehyde, a molecule combining the structural features of a substituted benzaldehyde and a biphenyl ether, represent a compelling scaffold for therapeutic agent development. This technical guide synthesizes current research on the constituent moieties to postulate and explore the most probable biological activities of these derivatives. Drawing from extensive literature on benzaldehydes and biphenyl ethers, we focus on three primary areas of high potential: antimicrobial, anticancer, and enzyme inhibitory activities. This document provides an in-depth analysis of the mechanistic underpinnings of these potential activities, detailed experimental protocols for their evaluation, and a forward-looking perspective on the structure-activity relationships that could guide future drug discovery efforts.

Introduction: A Scaffold of Therapeutic Promise

The this compound scaffold is a unique amalgamation of two pharmacologically significant motifs: the reactive aldehyde functionality of benzaldehyde and the conformational flexibility of the biphenyl ether linkage. Benzaldehyde and its derivatives are known for a wide array of biological effects, including antimicrobial and anticancer properties[1][2][3]. Similarly, the biphenyl ether core is present in numerous bioactive natural products and synthetic compounds, contributing to activities such as antimicrobial and anticancer effects[4][5][6]. The strategic combination of these two moieties in this compound suggests a synergistic or novel bioactivity profile, making its derivatives prime candidates for investigation in drug discovery programs. This guide will dissect the potential of this scaffold by examining the evidence-based activities of its parent structures.

Postulated Biological Activity I: Antimicrobial Effects

The widespread emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both benzaldehyde and biphenyl ether derivatives have demonstrated significant potential in this area, suggesting that this compound derivatives could be potent antimicrobial agents.

Mechanistic Insights

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death[1]. The aldehyde group can also react with essential biomolecules, such as proteins and nucleic acids, disrupting cellular function. For biphenyl ether compounds, their antimicrobial properties are thought to arise from their ability to inhibit key microbial enzymes or disrupt membrane integrity[5][6]. The combination of these features in this compound derivatives could lead to a multi-target antimicrobial effect, potentially reducing the likelihood of resistance development.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standardized method for assessing the antimicrobial activity of novel compounds is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Test compound stock solution (e.g., in DMSO).

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (medium with solvent).

Procedure:

-

Prepare serial twofold dilutions of the this compound derivative in the appropriate broth in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Illustrative MIC Values for Related Compounds

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Benzaldehyde Derivatives | Staphylococcus aureus | 100 - >1000 | [7] |

| Escherichia coli | 250 - >1000 | [7] | |

| Candida albicans | 50 - 500 | [7] | |

| Biphenyl Ether Derivatives | Staphylococcus aureus | ≥128 | [5][6] |

| Escherichia coli | ≥128 | [5][6] |

Workflow for Antimicrobial Activity Screening

Caption: Workflow for antimicrobial screening of novel compounds.

Postulated Biological Activity II: Anticancer Effects

The structural motifs within this compound are frequently found in compounds with significant anticancer activity. This suggests a strong potential for its derivatives to act as novel antineoplastic agents.

Mechanistic Insights

Benzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines[8]. Some derivatives can also inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, benzaldehyde has been reported to overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph[9][10]. Biphenyl ether-containing compounds have also been investigated as anticancer agents, with some acting as inhibitors of crucial enzymes in cancer progression[4]. The combination of these functionalities in this compound derivatives could lead to potent and selective anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., HL-60, HeLa, MCF-7).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound stock solution (in a cell culture compatible solvent like DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Illustrative IC50 Values for Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | [8] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | <10 (most potent) | [8] |

| Benzaldehyde | Osimertinib-resistant cancer cells | Growth inhibition | [10] |

Proposed Anticancer Mechanism

Caption: Proposed mechanism of anticancer action.

Postulated Biological Activity III: Enzyme Inhibition

The aldehyde group and the aromatic rings of the this compound scaffold make it a prime candidate for interaction with the active sites of various enzymes.

Mechanistic Insights

Benzaldehyde derivatives are known to inhibit a range of enzymes. For example, they can act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications[11]. They have also been shown to inhibit digestive enzymes like α-glucosidase and α-amylase, which is relevant for the management of type 2 diabetes[12]. The aldehyde group can form Schiff bases with amino groups in the enzyme's active site, leading to inhibition. The biphenyl ether moiety can provide additional hydrophobic and van der Waals interactions, enhancing binding affinity and selectivity.

Experimental Protocol: Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aldose reductase, which catalyzes the reduction of an aldehyde substrate.

Materials:

-

Purified aldose reductase enzyme.

-

NADPH.

-

DL-glyceraldehyde (substrate).

-

Phosphate buffer.

-

Test compound.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of the reaction and determine the percentage of inhibition caused by the test compound.

-

Calculate the IC50 value for the compound.

Data Presentation: Illustrative IC50 Values for Related Enzyme Inhibitors

| Compound | Enzyme | IC50 (µM) | Reference |

| 4-Phenyl benzaldehyde | Bovine Kidney Aldose Reductase | 0.23 | [11] |

| 2-Bromobenzaldehyde | Bovine Kidney Aldose Reductase | 1.37 | [11] |

| 4-Methoxy-2-hydroxybenzaldehyde | α-Amylase | More effective than acarbose | [12] |

Enzyme Inhibition Workflow

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the well-documented biological activities of its constituent benzaldehyde and biphenyl ether moieties, derivatives of this compound are prime candidates for investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, which, when coupled with the high-throughput screening methods outlined in this guide, can facilitate the identification of lead compounds with potent and selective activities. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their therapeutic potential and minimize off-target effects.

References

- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 3. benchchem.com [benchchem.com]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innovbiological.com [innovbiological.com]

- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde: A Versatile Precursor for Advanced Fluorescent Probes

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(4-methoxyphenoxy)benzaldehyde as a foundational building block for the synthesis of novel fluorescent probes. We will explore the unique structural attributes of this precursor, detail robust synthetic methodologies, and discuss the principles guiding the design of high-performance probes for bioimaging and sensing applications.

Core Compound Analysis: this compound

This compound is a diaryl ether derivative characterized by a benzaldehyde moiety linked to a methoxy-substituted phenol through an ether bond.[1] This specific arrangement of functional groups offers a unique combination of chemical reactivity and structural influence, making it a highly valuable, yet underexplored, precursor in fluorophore chemistry.

The aldehyde group serves as a versatile chemical handle for constructing complex molecular architectures through well-established reactions, while the diaryl ether core provides a semi-flexible scaffold that can be leveraged to fine-tune the photophysical properties of the final probe.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62373-80-2 | [1][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][5] |

| Molecular Weight | 228.24 g/mol | [1] |

| Appearance | Colorless to Yellow clear liquid | [5][6] |

| Density | 1.089 g/mL at 25 °C (lit.) | [4][6] |

| Boiling Point | 145 °C at 0.4 mmHg (lit.) | [4][6] |

| Refractive Index | n20/D 1.596 (lit.) | [6] |

| SMILES | COc1ccc(Oc2cccc(C=O)c2)cc1 | [1] |

| InChI Key | WLFDEVVCXPTAQA-UHFFFAOYSA-N | [1] |

The Scientific Rationale: Why Choose a Diaryl Ether Scaffold?

The decision to use this compound is grounded in established principles of fluorophore design. The properties of a fluorescent probe are dictated by its electronic structure and its interaction with the local environment.

-

The Aldehyde as a Reactive Anchor: The formyl group (-CHO) is an electrophilic center, readily participating in reactions like Knoevenagel condensations, Wittig reactions, and Schiff base formations.[2][3] This allows for the covalent attachment of various π-conjugated systems or analyte-responsive moieties, which is the primary step in transforming this simple precursor into a functional probe.

-

Tuning Photophysics via Intramolecular Charge Transfer (ICT): The methoxy group (-OCH₃) is a moderate electron-donating group (EDG), while the eventual conjugated system attached to the aldehyde can be designed to be electron-accepting. This donor-acceptor architecture is fundamental to creating probes that exhibit Intramolecular Charge Transfer (ICT). ICT states are highly sensitive to solvent polarity and local electric fields, making them ideal for developing probes that can report on their microenvironment.

-

Controlling Non-Radiative Decay: The diaryl ether linkage is not merely a passive linker. The C-O-C bond angle of approximately 118.8° and the dihedral angle between the two aromatic rings introduce a degree of rotational freedom.[7] In probe design, this can be a feature, not a bug. In low-viscosity environments, free rotation can provide a pathway for non-radiative decay, quenching fluorescence. When the probe binds to a target or enters a viscous medium like the mitochondrial matrix, this rotation can be restricted, blocking the non-radiative pathway and causing a "turn-on" fluorescent response.[8] This principle is central to designing probes for viscosity and molecular rotors.

Synthetic Strategy: From Precursor to Probe

A robust and high-yielding method for elaborating the this compound core is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile derivatives).

Below is a validated, self-validating protocol for the synthesis of a hypothetical probe, Probe-580 , derived from our precursor and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), a common acceptor moiety.

Experimental Protocol: Synthesis of Probe-580

Materials:

-

This compound (1 mmol, 228.24 mg)

-

2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF) (1 mmol, 211.24 mg)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Absolute Ethanol (25 mL)

-

Dichloromethane (for purification)

-

Hexane (for purification)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol) and TCF (1 mmol).

-

Solvent Addition: Add 25 mL of absolute ethanol and stir the mixture at ambient temperature to achieve partial dissolution.

-

Catalyst Addition: Add 2-3 drops of piperidine to the stirring mixture. The solution may change color, indicating the initiation of the reaction.

-

Reaction Execution: Heat the mixture to reflux (~78 °C). Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

-

Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a dichloromethane/hexane solvent system to yield the final product, Probe-580 , as a crystalline solid.

Caption: Knoevenagel condensation mechanism for probe synthesis.

Characterization and Application Workflow

The successful synthesis of a novel probe is only the first step. A rigorous characterization workflow is essential to validate its structure and understand its photophysical properties, which in turn informs its potential applications.

Caption: General workflow for developing a novel fluorescent sensor.

Expected Photophysical Properties

Based on the donor-acceptor structure of the hypothetical Probe-580 , we can anticipate key photophysical characteristics. The extended π-conjugation created by the Knoevenagel condensation will shift the absorption and emission profiles significantly to longer wavelengths compared to the precursor.

Table 2: Predicted Photophysical Properties of Probe-580 in Dichloromethane

| Parameter | Predicted Value | Rationale |

| Absorption Max (λ_abs) | ~450 nm | Strong ICT character shifts absorption into the visible blue region. |

| Emission Max (λ_em) | ~580 nm | Significant charge transfer in the excited state leads to a large Stokes shift. |

| Stokes Shift | ~130 nm | A large shift is characteristic of ICT dyes and beneficial for minimizing self-absorption in imaging. |

| Quantum Yield (Φ) | 0.1 - 0.6 | Highly dependent on solvent polarity and rotational freedom; expected to be higher in non-polar or viscous media. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | Expected high value due to the allowed π-π* electronic transition in the conjugated system. |

Envisioning the Application: A "Turn-On" Sensor

Fluorescent probes are powerful tools for detecting specific analytes or changes in the cellular environment.[9][10] A probe derived from this compound can be designed to function as a "turn-on" sensor. For instance, by incorporating a recognition site, the probe could selectively bind to a target protein.

Upon binding, two key events could occur:

-

Conformational Locking: The flexible diaryl ether scaffold is locked into a more rigid conformation, restricting intramolecular rotations. This closes a major non-radiative decay channel.

-

Environmental Shielding: The probe is shielded from the polar aqueous environment within the protein's binding pocket, reducing fluorescence quenching by water molecules.

The combination of these effects leads to a dramatic increase in fluorescence quantum yield, resulting in a "turn-on" signal that is directly proportional to the concentration of the target analyte.

Caption: Mechanism for fluorescence turn-on sensing of an analyte.

Conclusion and Future Perspectives

This compound represents a strategic starting point for the rational design of sophisticated fluorescent probes. Its inherent structural features—a reactive aldehyde and a tunable diaryl ether core—provide chemists with a versatile platform to build sensors for a multitude of biological targets and environments. The principles of ICT and restricted intramolecular rotation are key to unlocking the potential of probes derived from this precursor. Future work should focus on synthesizing a library of probes from this scaffold by reacting it with various active methylene compounds and incorporating specific targeting ligands to create probes for organelles like mitochondria or the endoplasmic reticulum, thereby expanding the toolkit for advanced cellular imaging.[8]

References

- 1. chemeo.com [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 62373-80-2 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in organic molecule fluorescent probes for microbial imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Investigating the Reaction Mechanisms of 3-(4-Methoxyphenoxy)benzaldehyde: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenoxy)benzaldehyde is a diaryl ether, a structural motif prevalent in natural products and pharmaceuticals. Its synthetic utility is dictated by the reactivity of its two key functional groups: the aldehyde and the diaryl ether linkage. A profound understanding of its reaction mechanisms is paramount for leveraging this scaffold in drug design, process development, and medicinal chemistry. This guide provides an in-depth exploration of the principal reaction pathways for this molecule. We will dissect the mechanisms of aldehyde oxidation and reduction, and delve into the more complex and challenging cleavage of the robust diaryl ether bond. Each section integrates theoretical mechanistic principles with field-proven experimental protocols, data visualization, and authoritative references to create a self-validating and comprehensive resource for the discerning scientist.

The Core Molecule: Structure, Properties, and Spectroscopic Signature

Before investigating its reactions, it is crucial to establish a baseline understanding of the physical and spectroscopic properties of this compound.

Molecular Structure and Physicochemical Properties

The molecule consists of a benzaldehyde ring linked to a 4-methoxyphenol moiety through an ether bond at the meta position. This arrangement influences the electron distribution and steric accessibility of the reactive sites.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [NIST WebBook][1] |

| Molecular Weight | 228.24 g/mol | [NIST WebBook][1] |

| CAS Number | 62373-80-2 | [NIST WebBook][1] |

| Appearance | Solid (predicted) | - |

Spectroscopic Profile for Compound Verification

Verifying the starting material's identity and purity is the first step in any mechanistic study. The following data, based on spectral databases and analogous compounds, serves as a reference.[2]

| Spectroscopy | Characteristic Signature | Assignment |

| ¹H NMR | δ ~9.9 ppm (singlet) | Aldehydic proton (-CHO) |

| δ ~7.1-7.6 ppm (multiplets) | Aromatic protons on the benzaldehyde ring | |

| δ ~6.9-7.0 ppm (multiplets) | Aromatic protons on the phenoxy ring | |

| δ ~3.8 ppm (singlet) | Methoxy protons (-OCH₃) | |

| ¹³C NMR | δ ~191 ppm | Aldehydic carbon |

| δ ~115-160 ppm | Aromatic and ether-linked carbons | |

| δ ~55 ppm | Methoxy carbon | |

| IR Spectroscopy | ~1700 cm⁻¹ (strong) | C=O stretch of the aldehyde |

| ~1240 cm⁻¹ (strong) | Aryl-O-Aryl asymmetric stretch | |

| Mass Spectrometry (EI) | m/z 228 (M⁺) | Molecular ion peak |

Reactions at the Aldehyde: Oxidation and Reduction Pathways

The aldehyde group is the most accessible functional group for chemical transformation under mild conditions.

Oxidation to 3-(4-Methoxyphenoxy)benzoic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. This is often achieved using chromium(VI) reagents or other milder oxidants.

Mechanistic Insight: The oxidation of benzaldehydes by reagents like tetraethylammonium bromochromate (TEABC) in a non-aqueous solvent such as DMF typically proceeds through the formation of a chromate ester intermediate.[3] The reaction is often acid-catalyzed. The rate-determining step is the cleavage of the aldehydic C-H bond, leading to the formation of the corresponding carboxylic acid.[3]

Figure 1: Generalized mechanism for the oxidation of an aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation using TEABC This protocol is adapted from studies on substituted benzaldehydes.[3]

-

Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of N,N-dimethylformamide (DMF).

-

Reagent Addition: Add tetraethylammonium bromochromate (TEABC) (1.1 mmol) to the solution.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

-

Workup: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, 3-(4-methoxyphenoxy)benzoic acid, can be purified by column chromatography or recrystallization.

Reduction to [3-(4-Methoxyphenoxy)phenyl]methanol

The reduction of the aldehyde to a primary alcohol is another key reaction, often accomplished via catalytic hydrogenation or with hydride reagents. Catalytic transfer hydrogenation, using an alcohol as a hydrogen source, is a greener alternative.

Mechanistic Insight: In a Meerwein-Pondorf-Verley (MPV) type reduction, a metal alkoxide catalyst (e.g., based on Hf or Zr) coordinates to both the aldehyde substrate and an alcohol solvent (e.g., isopropanol).[4] The reaction proceeds through a six-membered transition state where a hydride is transferred from the alcohol to the aldehyde carbonyl carbon. This process is reversible and driven to completion by using a large excess of the alcohol solvent.

Figure 2: Experimental workflow for catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation This protocol is based on methodologies developed for the reduction of substituted benzaldehydes using robust Hafnium-based catalysts.[4]

-

Setup: To a pressure-rated vial, add this compound (1 mmol), the Hf-based catalyst (1 mol%), and isopropanol (10 mL) as both the solvent and hydrogen donor.

-

Reaction: Seal the vial and heat to 150°C with vigorous stirring for 24 hours.

-

Monitoring: After cooling, an aliquot can be taken, filtered, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting alcohol can be purified by silica gel chromatography.

Cleavage of the Diaryl Ether Linkage

The C-O bond in a diaryl ether is significantly strong and its cleavage is non-trivial, requiring specific and often harsh conditions. This is a critical area of research for lignin valorization and the degradation of persistent organic pollutants.[5]

Reductive Cleavage via Electrocatalytic Hydrogenolysis (ECH)

A promising and green method for diaryl ether cleavage involves electrocatalytic hydrogenolysis over a high-surface-area nickel cathode.[5][6]

Mechanistic Insight: Studies on diphenyl ether and its derivatives suggest a mechanism that avoids initial ring saturation.[5] The proposed pathway involves a dual-ring coordination on the nickel surface. This is followed by a C-H bond activation (insertion) at an ortho-position on one of the rings. The process culminates in the vicinal elimination of a phenoxide, which leaves a surface-bound aryne intermediate. This highly reactive aryne is then rapidly hydrogenated on the catalyst surface to yield the final arene product. The released phenoxide becomes a phenol upon workup.

Figure 3: Key steps in the proposed electrocatalytic hydrogenolysis (ECH) of a diaryl ether on a Nickel surface.

Experimental Protocol: ECH of Diaryl Ether This protocol is a conceptual guide based on published setups for similar substrates.[5]

-

Electrochemical Cell Setup: Use a divided H-cell with a skeletal nickel cathode (e.g., Raney Ni pressed onto Ni foam) and a platinum anode, separated by a proton exchange membrane (e.g., Nafion).

-

Electrolyte: The catholyte consists of a solution of this compound in an aqueous base (e.g., 1 M NaOH). The anolyte is the same aqueous base.

-

Electrolysis: Conduct the electrolysis at a constant current density (e.g., -10 mA/cm²) at room temperature.

-

Analysis: Periodically sample the catholyte. Neutralize the sample, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS to identify and quantify the cleavage products (e.g., 3-formylphenol, anisole, phenol, benzaldehyde).

-

Self-Validation: The identity of the cleavage products provides direct evidence for which C-O bond was broken, validating the mechanistic hypothesis regarding selectivity.

Conclusion: A Molecule of Dichotomous Reactivity

The reaction mechanism of this compound is a tale of two functionalities. The aldehyde group offers a gateway to predictable and high-yielding transformations such as oxidation and reduction under relatively mild conditions. In stark contrast, the diaryl ether linkage presents a significant stability challenge, requiring specialized catalytic systems like electrocatalytic hydrogenolysis to achieve cleavage.

For researchers in drug development, this dichotomy is critical. The aldehyde serves as a reliable synthetic handle for building molecular complexity, while the diaryl ether core provides a stable, and often rigid, scaffold that can be maintained throughout a synthetic sequence. Understanding the conditions required to break this ether bond is equally important, as it informs potential metabolic liabilities or provides opportunities for designing pro-drugs that cleave in vivo. Future investigations should focus on computational DFT studies, as seen in analogous systems[7], to further refine the transition states and activation energies of these complex mechanistic pathways.

References

- 1. Benzaldehyde, 3-(4-methoxyphenoxy)- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and <i>N</i>,<i>N</i>-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture - Arabian Journal of Chemistry [arabjchem.org]

- 4. osti.gov [osti.gov]

- 5. Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Chalcone Derivatives from 3-(4-Methoxyphenoxy)benzaldehyde for Drug Discovery

Abstract

This guide provides a comprehensive technical overview of the synthesis, characterization, and strategic considerations for developing novel chalcone derivatives using 3-(4-methoxyphenoxy)benzaldehyde as a key precursor. Chalcones, open-chain flavonoids characterized by an α,β-unsaturated carbonyl system, are a privileged scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This document outlines a robust and reproducible methodology centered on the Claisen-Schmidt condensation, offering field-proven insights into reaction optimization, purification, and structural elucidation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline with novel therapeutic agents.

Introduction: The Chalcone Scaffold in Modern Drug Discovery

Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, abundant in various edible plants.[3][4] Their core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is responsible for a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The reactivity of the keto-ethylenic group (–CO–CH=CH–) allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, making it a potent pharmacophore.[1]

The true power of the chalcone scaffold lies in its synthetic accessibility. The ease with which diverse substituents can be introduced onto both aromatic rings allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[1] The specific starting material, this compound, introduces a flexible ether linkage and a methoxy group, providing a unique three-dimensional structure and opportunities for hydrogen bonding that can be exploited in rational drug design.

Core Synthesis Methodology: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][7] This reaction involves the condensation of an aromatic aldehyde (which lacks α-hydrogens) with an acetophenone derivative.

The Underlying Mechanism: A Step-by-Step Analysis

The reaction proceeds through a well-defined, three-step mechanism. Understanding this causality is critical for troubleshooting and optimization.

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of the acetophenone. This is the rate-determining step. The choice of a strong base is crucial as the pKa of the α-proton is approximately 19. The resulting resonance-stabilized enolate is a potent nucleophile.[7]

-

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.

-

Dehydration: The intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (an aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the final chalcone. The dehydration is thermodynamically driven by the formation of a highly stable, conjugated π-electron system spanning both aromatic rings and the carbonyl group.[7]

Below is a diagram illustrating the mechanistic pathway.

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone derivative.

Synthesis of (E)-1-(4-chlorophenyl)-3-(3-(4-methoxyphenoxy)phenyl)prop-2-en-1-one

Materials and Equipment:

-

This compound (1.0 eq)

-

4-Chloroacetophenone (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.28 g) and 4-chloroacetophenone (e.g., 10 mmol, 1.55 g) in 40 mL of 95% ethanol. Stir the mixture at room temperature until a clear solution is obtained.

-

Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a solution of NaOH (e.g., 20 mmol, 0.8 g) in 10 mL of water and cool it. Add the NaOH solution dropwise to the ethanolic reactant mixture over 20-30 minutes, ensuring the internal temperature does not exceed 25°C. The use of an ice bath is critical to prevent unwanted side reactions, such as the self-condensation of the ketone.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The formation of a precipitate is a strong indicator of product formation.[1]

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicate completion.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold deionized water. Neutralize the solution by slowly adding dilute HCl until the pH is ~7. This step protonates the phenoxide and precipitates the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).

Overall Experimental Workflow

Caption: A logical workflow for chalcone synthesis and purification.

Purification and Structural Characterization

Purity and correct structural identity are paramount for any compound intended for biological screening.

Purification: The most common and effective method for purifying solid chalcones is recrystallization . Ethanol is often an excellent solvent choice. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly. The pure chalcone will crystallize out, leaving impurities behind in the solvent.

Characterization: A combination of spectroscopic techniques is required for unambiguous structure confirmation.[8][9]

-